molecular formula C19H22O6 B1253314 Hirsutal

Hirsutal

Cat. No.: B1253314
M. Wt: 346.4 g/mol
InChI Key: MVIYWFBLVAFZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirsutal is a diarylheptanoid, a type of natural polyphenolic compound. It is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is found in various plants, including the leaves and bark of Alnus species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hirsutal typically involves the condensation of appropriate phenolic compounds with heptanone derivatives. One common method is the aldol condensation reaction, where 3,4-dihydroxybenzaldehyde reacts with heptanone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Hirsutal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or alkyl groups in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated phenolic compounds.

Scientific Research Applications

Hirsutal has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polyphenolic chemistry and reaction mechanisms.

    Biology: Investigated for its role in plant defense mechanisms and as a natural antioxidant.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of natural preservatives and health supplements.

Mechanism of Action

The biological effects of Hirsutal are primarily due to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.

    Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.

Comparison with Similar Compounds

Hirsutal is unique among diarylheptanoids due to its specific hydroxylation pattern and biological activities. Similar compounds include:

    Oregonin: (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-(β-D-xylopyranosyloxy)-heptan-3-one, known for its antimicrobial and antioxidant properties.

    Hirsutanonol: (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptane-3-one, noted for its anti-inflammatory and anticancer activities.

These compounds share structural similarities but differ in their specific functional groups and biological effects, highlighting the unique properties of this compound.

Properties

IUPAC Name

1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIYWFBLVAFZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229577
Record name 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93604-02-5
Record name 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93604-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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